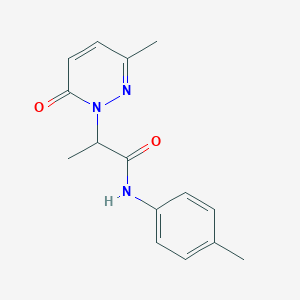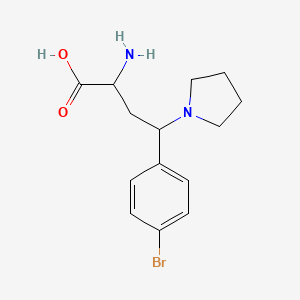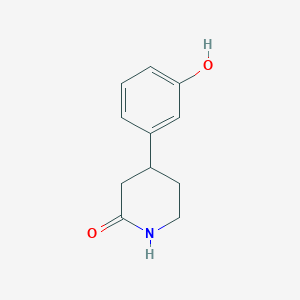
4-(3-Hydroxyphenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxyphenyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties . This compound, in particular, features a piperidinone ring substituted with a hydroxyphenyl group, making it a valuable scaffold for drug design and synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions to achieve high yields and selectivity. The use of nanocatalysts and optimized reaction conditions ensures efficient synthesis on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Hydroxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The piperidinone ring can be reduced to form piperidine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperidinones.
Applications De Recherche Scientifique
4-(3-Hydroxyphenyl)piperidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxyphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidinone ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinone: Similar to 4-(3-Hydroxyphenyl)piperidin-2-one but lacks the hydroxyphenyl group.
Piperazine: Contains a six-membered ring with two nitrogen atoms.
Uniqueness: this compound is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile scaffold for drug design and synthesis .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-(3-hydroxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-3-1-2-8(6-10)9-4-5-12-11(14)7-9/h1-3,6,9,13H,4-5,7H2,(H,12,14) |
Clé InChI |
DWARSCGIFQTPIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)CC1C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



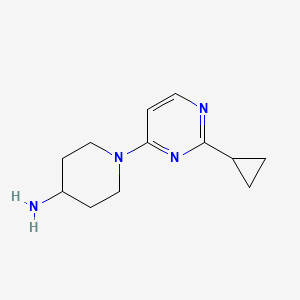
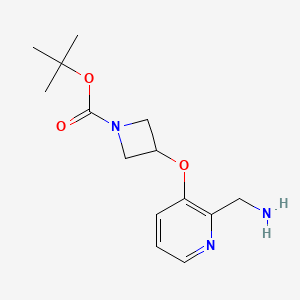

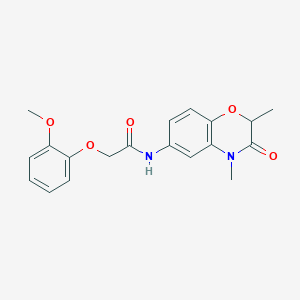

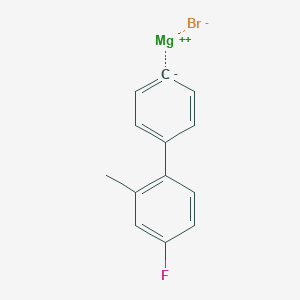


![5-[3-(benzyloxy)phenyl]-8,8-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880680.png)


